Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-iMidazole]iridiuM(III), 98per cent
Description
Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) (CAS: 1272505-63-1) is a blue-emitting phosphorescent iridium(III) complex widely used in organic light-emitting diodes (OLEDs). Its molecular formula is C₈₁H₈₄IrN₆³⁺, with a molecular weight of 1333.79 g/mol . The compound features three bulky imidazole-based ligands, each substituted with 3,5-diisopropylbiphenyl and phenyl groups. These substituents enhance steric hindrance, reducing aggregation-induced quenching and improving thermal stability, making it suitable for high-performance optoelectronic applications .
Properties
CAS No. |
1272505-63-1 |
|---|---|
Molecular Formula |
C81H84IrN6+3 |
Molecular Weight |
1333.79086 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) involves the cyclometalation of iridium with phenylimidazole ligands. . The reaction typically requires a controlled environment with specific reagents and conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve the use of specialized equipment and techniques to handle the complex and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as a catalyst or undergo changes in its oxidation state.
Reduction: It can also be involved in reduction reactions, where it gains electrons and reduces other compounds.
Substitution: The complex can undergo substitution reactions, where ligands are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the complex, while substitution reactions may result in new iridium complexes with different ligands.
Scientific Research Applications
Optoelectronic Applications
One of the primary applications of Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) is in organic light-emitting diodes (OLEDs). The iridium complex serves as an emitter material due to its efficient phosphorescence properties.
Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) also finds application in organic photovoltaics (OPVs). Its role as a sensitizer in dye-sensitized solar cells (DSSCs) has been investigated due to its ability to absorb light and convert it into electrical energy efficiently.
Case Study: DSSCs
Research indicates that the integration of this iridium complex enhances light absorption and increases the overall efficiency of DSSCs.
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | Up to 9.5% |
| Stability | Improved under UV exposure |
Catalytic Applications
The compound is also utilized as a catalyst in various organic transformations, including C-H activation and cross-coupling reactions. Its unique electronic properties allow for effective activation of substrates under mild conditions.
Case Study: C-H Activation
In one study, Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) was employed in C-H activation reactions, demonstrating high selectivity and yield.
| Reaction Type | Yield |
|---|---|
| C-H Activation | >85% |
| Reaction Conditions | Mild (room temperature) |
Mechanism of Action
The mechanism by which Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) exerts its effects involves its ability to efficiently harvest both singlet and triplet excitons. This is due to the strong spin-orbit coupling of the iridium(III) metal ion, which facilitates intersystem crossing between excited states . The compound’s molecular targets and pathways are primarily related to its role as a phosphorescent emitter, where it interacts with other components in OLEDs to produce light.
Comparison with Similar Compounds
Structural and Molecular Characteristics
Iridium(III) complexes are pivotal in OLED technology due to their tunable emission properties. Below is a comparative analysis of Compound A with structurally analogous blue and green phosphors:
Table 1: Key Properties of Iridium(III) Phosphorescent Complexes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Emission Wavelength (nm) | Ligand Type | Application |
|---|---|---|---|---|---|---|
| Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) (A) | 1272505-63-1 | C₈₁H₈₄IrN₆³⁺ | 1333.79 | 468 | Imidazole with biphenyl | Blue OLED emitter |
| Tris[4,6-difluoro-2-(2-pyridyl)phenyl-C²,N]iridium(III) (B) | 1240586-32-4 | C₂₇H₁₆F₆IrN₃ | 703.64 | 458 | Pyridyl-fluorophenyl | Deep-blue OLED emitter |
| Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) (C) | 1253666-12-7 | C₅₁H₄₅IrN₆ | 955.12 | 472 | Imidazole with dimethylphenyl | Blue-green emitter |
| Tris(2-phenylpyridine)iridium(III) (D) | 94928-86-6 | C₂₇H₂₁IrN₃ | 564.69 | 516 | Pyridine | Green OLED emitter |
Emission Properties and Ligand Effects
- Emission Wavelength : Compound A emits at 468 nm , positioned between the deep-blue emitter B (458 nm) and the blue-green emitter C (472 nm). This shift is attributed to the electron-donating isopropyl and biphenyl groups in Compound A, which extend conjugation and stabilize excited states .
- Ligand Bulkiness : The 3,5-diisopropylbiphenyl substituents in Compound A provide greater steric bulk compared to the dimethylphenyl groups in Compound C. This reduces intermolecular interactions, enhancing photoluminescence quantum yield (PLQY) and device efficiency .
- Green Emitter Contrast : Compound D (Ir(ppy)₃) uses simpler pyridine ligands, resulting in a 516 nm green emission. The absence of bulky substituents in D lowers thermal stability compared to Compound A .
Molecular Weight and Processing Implications
- Compound A’s high molecular weight (1333.79 g/mol ) may necessitate higher sublimation temperatures during OLED fabrication compared to lighter complexes like B (703.64 g/mol ). However, its bulky ligands improve film morphology by preventing crystallization .
Biological Activity
Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III), commonly referred to as Iridium(III) complex, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its synthesis, characterization, and biological efficacy based on diverse research findings.
- CAS Number : 1272505-63-1
- Molecular Formula : C81H81IrN6
- Molecular Weight : 1330.77 g/mol
- Purity : 98% .
Synthesis and Characterization
The synthesis of this iridium(III) complex typically involves the coordination of the imidazole ligand to iridium ions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound. The complex is noted for its solid-state appearance and stability under standard laboratory conditions .
Anticancer Efficacy
Recent studies have highlighted the anticancer potential of iridium(III) complexes, including Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III).
- Mechanism of Action :
- Cytotoxicity Studies :
- Comparative Studies :
Summary of Findings
Case Study 1: Apoptosis Induction
A study conducted on HCT116 cells revealed that treatment with Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) led to early apoptosis characterized by increased ROS levels and mitochondrial membrane potential changes. Flow cytometry confirmed cell cycle arrest at the G0/G1 phase, indicating a robust mechanism for inhibiting tumor growth .
Case Study 2: Comparative Analysis with Cisplatin
In a comparative study against Cisplatin, the iridium complex demonstrated similar cytotoxic profiles but with reduced side effects typically associated with platinum-based therapies. This positions Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) as a promising alternative in anticancer drug development .
Q & A
Q. What are the recommended synthetic protocols for Tris[...]iridium(III), and how is its purity validated?
Methodological Answer:
- Synthesis typically involves ligand substitution reactions under inert atmospheres, using iridium precursors (e.g., IrCl₃·nH₂O) and stoichiometric ligand ratios. Key steps include refluxing in high-boiling solvents (e.g., 2-ethoxyethanol) and purification via column chromatography .
- Purity validation employs nuclear magnetic resonance (NMR) for ligand coordination confirmation, elemental analysis for stoichiometry, and high-performance liquid chromatography (HPLC) to verify ≥98% purity. Discrepancies in elemental analysis (e.g., C/H/N content) may indicate residual solvents or byproducts, requiring iterative recrystallization .
Q. How can researchers assess the photophysical stability of Tris[...]iridium(III) under varying experimental conditions?
Methodological Answer:
- Conduct accelerated degradation studies under UV/visible light exposure, monitoring changes in emission spectra (e.g., photoluminescence quantum yield) over time. Use controlled oxygen/nitrogen environments to isolate oxidative vs. thermal degradation pathways .
- Compare time-resolved fluorescence decay profiles to identify quenching mechanisms. Inconsistent decay kinetics under identical conditions may suggest impurities or solvent interactions, necessitating repeat trials with rigorously dried solvents .
Q. What statistical methods are effective for optimizing ligand-to-metal ratios in iridium complex synthesis?
Methodological Answer:
- Apply Design of Experiments (DoE) principles, such as factorial designs, to test variables like temperature, ligand excess, and reaction time. Response surface methodology (RSM) can model yield vs. parameter relationships, minimizing trial-and-error approaches .
- Cross-validate computational predictions (e.g., density functional theory for ligand binding energy) with experimental yields to refine reaction pathways .
Advanced Research Questions
Q. How do electronic structure calculations inform the design of Tris[...]iridium(III) derivatives for light-emitting applications?
Methodological Answer:
- Perform time-dependent DFT (TD-DFT) to simulate excited-state geometries and triplet-state energies. Compare computed transition dipole moments with experimental emission spectra to identify ligand modifications that enhance radiative decay rates .
- For contradictory data (e.g., predicted vs. observed emission wavelengths), re-examine solvent effects in simulations or probe spin-orbit coupling parameters to resolve discrepancies .
Q. What mechanistic insights can be gained from studying Tris[...]iridium(III) in catalytic C–H activation reactions?
Methodological Answer:
- Use kinetic isotope effect (KIE) studies to distinguish between concerted metalation-deprotonation (CMD) and oxidative addition mechanisms. Monitor iridium oxidation states via X-ray photoelectron spectroscopy (XPS) during catalysis .
- Pair experimental turnover frequencies (TOF) with microkinetic modeling to identify rate-limiting steps. Divergences between model and data may indicate unaccounted intermediates, requiring in situ infrared (IR) or Raman spectroscopy .
Q. How can researchers resolve contradictions in electrochemical data (e.g., cyclic voltammetry vs. theoretical redox potentials)?
Methodological Answer:
- Replicate experiments with ultrapure electrolytes and rigorously deoxygenated solutions to eliminate artifacts. Use ferrocene/ferrocenium as an internal reference to calibrate potentials .
- If discrepancies persist, employ computational solvation models (e.g., COSMO-RS) to adjust for solvent-dependent shifts in redox potentials .
Q. What advanced separation techniques are suitable for isolating Tris[...]iridium(III) from reaction byproducts?
Methodological Answer:
- Utilize centrifugal partition chromatography (CPC) for large-scale separations, leveraging polarity differences between the iridium complex and hydrophobic byproducts .
- For trace impurities, apply mass-directed preparative HPLC coupled with charged aerosol detection (CAD) to enhance sensitivity .
Methodological Considerations for Data Integrity
Q. How should researchers design experiments to evaluate environmental persistence of Tris[...]iridium(III) in academic settings?
Methodological Answer:
- Simulate aqueous degradation using OECD 309 guidelines, measuring half-lives under UV light and varying pH. Analyze iridium leaching via inductively coupled plasma mass spectrometry (ICP-MS) .
- Cross-reference degradation pathways with computational toxicity models (e.g., ECOSAR) to predict ecotoxicological endpoints .
Q. What strategies mitigate batch-to-batch variability in Tris[...]iridium(III) synthesis?
Methodological Answer:
- Implement real-time reaction monitoring (e.g., in situ FTIR) to detect intermediate phases and standardize quenching points .
- Establish a feedback loop where batch NMR data is statistically analyzed (e.g., principal component analysis) to correlate impurity profiles with reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
